YK-11 - 1370003-76-1

YK-11

Catalog Number: EVT-286463
CAS Number: 1370003-76-1
Molecular Formula: C25H34O6
Molecular Weight: 430.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK-11, is a synthetic steroidal compound. [] It has gained significant attention in scientific research due to its potential as a selective androgen receptor modulator (SARM). [] SARMs selectively target androgen receptors, influencing the expression of androgen-regulated genes without exhibiting the full spectrum of androgenic effects observed with traditional anabolic steroids. [] This selectivity makes YK-11 an attractive candidate for investigating potential therapeutic applications in various fields, including muscle wasting diseases, age-related bone and muscle loss, and prostate cancer. [, ]

Testosterone

  • Compound Description: Testosterone is a naturally occurring androgen hormone that plays a crucial role in male reproductive tissue development, sexual development, and spermatogenesis. []

5α-dihydrotestosterone (DHT)

  • Compound Description: 5α-dihydrotestosterone (DHT) is a more potent androgen hormone derived from testosterone. Like testosterone, it acts as an agonist of AR. []
  • Relevance: Similar to testosterone, DHT serves as a point of comparison for understanding the activity of YK-11. [] Both DHT and YK-11 interact with AR, but their binding affinities and downstream effects may differ due to structural variations.

Flutamide

  • Compound Description: Flutamide is a nonsteroidal antiandrogen drug used in prostate cancer treatment. It functions as an antagonist of AR, blocking the effects of androgens like testosterone and DHT. []
  • Relevance: Flutamide represents a different class of AR ligands compared to YK-11. [] While YK-11 exhibits partial agonism, flutamide acts as an antagonist. Understanding the contrasting mechanisms of these compounds can provide insights into developing targeted therapies for androgen-related conditions.

Bicalutamide

  • Compound Description: Bicalutamide is another nonsteroidal antiandrogen medication used in prostate cancer therapy. Similar to flutamide, it acts as an AR antagonist. []
  • Relevance: Bicalutamide, along with flutamide, provides a comparative framework for understanding the pharmacological profile of YK-11. [] Both compounds target AR but with distinct mechanisms (antagonism vs. partial agonism), highlighting the diversity of ligand interactions with this receptor.

Nilutamide

  • Compound Description: Nilutamide is a nonsteroidal antiandrogen drug, like flutamide and bicalutamide, used in prostate cancer treatment by antagonizing AR. []
  • Relevance: Nilutamide adds to the category of AR antagonists, contrasting with the partial agonist activity of YK-11. [] Studying these different classes of AR ligands is crucial for developing a comprehensive understanding of AR signaling and its therapeutic implications.

Andarine

  • Compound Description: Andarine is another selective androgen receptor modulator (SARM) belonging to the same class of compounds as YK-11. It's investigated for its potential in treating conditions like muscle wasting. []
  • Relevance: Andarine's inclusion highlights the diversity within the SARM category. [] Both compounds are structurally related and share the ability to bind to AR, but their binding affinities, selectivity profiles, and downstream effects may differ, leading to varying therapeutic potential and safety concerns.

GW501516

  • Compound Description: GW501516, also known as Cardarine, is a PPARδ receptor agonist, not a SARM, investigated for its potential to enhance endurance. []
  • Relevance: While not a SARM, GW501516 is often found in dietary supplements alongside SARMs like YK-11, highlighting the need for comprehensive analytical methods to detect these compounds. []

MK-677

  • Compound Description: MK-677, also known as Ibutamoren, is a ghrelin receptor agonist, investigated for its potential to increase growth hormone levels. []
  • Relevance: Similar to GW501516, MK-677 is often found in dietary supplements alongside SARMs like YK-11, further emphasizing the need for accurate screening methods to ensure consumer safety. []

Di-O-demethylated YK-11

  • Compound Description: This compound is a phase I metabolite of YK-11, formed through demethylation reactions. []
  • Relevance: As a major metabolite of YK-11 detected in both urine and plasma, it provides crucial insights into the drug's metabolism in horses. []

Mono-O-demethylated breakdown product of YK-11

  • Compound Description: This compound is another key phase I metabolite of YK-11, formed through a combination of demethylation and breakdown reactions. []
  • Relevance: Identified as the most abundant analyte in urine after YK-11 administration, this breakdown product is essential for doping control purposes in equine sports. []
Source and Classification

YK-11 was first synthesized in 2011 by Yoshinori Kanno and colleagues. It is classified under the category of SARMs, which are designed to provide the benefits of anabolic steroids while minimizing their adverse effects. The compound has garnered attention for its unique structure and biological activity, particularly its ability to inhibit myostatin, a protein that restricts muscle growth .

Synthesis Analysis

Methods

The synthesis of YK-11 involves several steps, primarily utilizing palladium-catalyzed carbonylation reactions. The improved synthesis method reported in recent studies highlights the diastereoselective cyclization of carbonylation using chiral ligands to obtain a mixture of diastereomers. The major diastereomer has been identified as the active form of YK-11 through X-ray crystallographic analysis .

Technical Details:

  1. Starting Materials: The synthesis typically begins with a steroidal precursor.
  2. Catalysts: Palladium-based catalysts are employed for the cyclization process.
  3. Solvents: A mixture of methanol and dimethyl sulfoxide is commonly used.
  4. Purification: Post-synthesis, YK-11 is purified using column chromatography techniques .
Molecular Structure Analysis

Structure

YK-11's molecular structure features a steroid backbone with a unique orthoester moiety at the D-ring. This structural configuration is crucial for its biological activity and interaction with androgen receptors.

Data

The compound has a molecular formula of C20H24O3 and a molecular weight of approximately 316.41 g/mol. Its melting point is reported to be around 136 °C .

Chemical Reactions Analysis

Reactions

YK-11 undergoes various chemical reactions that can alter its structure and biological activity. Notably, it can protonate under electrospray ionization conditions, leading to dissociation pathways that eliminate small molecules such as methanol and acetic acid methyl ester.

Technical Details:

  1. Mass Spectrometry: High-resolution mass spectrometry has been utilized to elucidate the fragmentation patterns of YK-11.
  2. Dissociation Pathways: The primary fragmentation occurs at the steroidal nucleus, particularly involving the A/B and C/D ring structures .
Mechanism of Action

Process

YK-11 exerts its effects primarily through selective activation of androgen receptors in muscle cells. It promotes myogenic differentiation by upregulating specific myogenic regulatory factors such as Myf5 and myogenin.

Data

In vitro studies have shown that treatment with YK-11 enhances the expression of myosin heavy chain proteins in C2C12 muscle cells, indicating its potential role in muscle hypertrophy . Additionally, it activates signaling pathways associated with muscle growth, including the Akt pathway .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: YK-11 is typically presented as a white crystalline powder.
  • Solubility: It exhibits solubility in organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound shows stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature.
  • Reactivity: As a steroidal compound, it can participate in various chemical reactions typical of steroid derivatives .
Applications

Scientific Uses

YK-11 is primarily used in research settings to study its effects on muscle growth and regeneration. Its ability to inhibit myostatin makes it a candidate for potential therapies aimed at treating conditions characterized by muscle wasting.

Research Areas:

  1. Muscle Regeneration Studies: Investigating its role in promoting muscle hypertrophy.
  2. Sports Medicine: Evaluating its potential as an alternative to traditional anabolic steroids without significant side effects.
  3. Metabolism Studies: Understanding its metabolic pathways through advanced mass spectrometric techniques .
Introduction to YK-11: Structural and Functional Overview

Chemical Characterization of YK-11: Steroidal SARM Backbone and Derivatives

YK-11 (chemical name: (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester) is a synthetic steroidal compound with the molecular formula C₂₅H₃₄O₆ and a molar mass of 430.541 g·mol⁻¹ [1]. Unlike non-steroidal selective androgen receptor modulators (SARMs) such as Ostarine or LGD-4033, YK-11 derives its core structure from dihydrotestosterone (DHT), featuring a modified steroidal backbone with a 17α-methyl group and a dioxolane ring fused at the D-ring [1] [3]. This structural configuration enables unique interactions with the androgen receptor (AR). Mass spectrometric analyses reveal characteristic fragmentation patterns under electrospray ionization, including elimination of methanol or ketene, which aid in its identification for doping control purposes [3].

Table 1: Key Structural Features of YK-11

FeatureDescription
Core StructureDihydrotestosterone (DHT) derivative
Modifications17α-methyl group; dioxolane ring at C17
Molecular FormulaC₂₅H₃₄O₆
Key Fragmentation (MS)Elimination of methanol (CH₃OH), acetic acid methyl ester, or ketene
StereochemistrySpecific (8R,9S,10R,13S,14S,17S) configuration

Historical Development of Selective Androgen Receptor Modulators (SARMs)

The development of SARMs emerged from efforts to create tissue-selective anabolic agents that bypass the androgenic side effects of traditional steroids. Non-steroidal SARMs (e.g., arylpropionamide derivatives) dominated early research due to their oral bioavailability and reduced prostate toxicity [7]. YK-11, first synthesized in 2011 by Japanese researcher Yuichiro Kanno, represented a paradigm shift as the first steroidal SARM [5] [10]. Its discovery stemmed from systematic modifications of 19-nortestosterone, aiming to uncouple anabolic from androgenic effects [10]. By 2008, all SARMs were prohibited by the World Anti-Doping Agency (WADA) due to performance-enhancing potential, with YK-11-specific detection methods established by 2017 [3] [7]. Despite advancing to preclinical studies for muscle wasting diseases, no steroidal or non-steroidal SARM has achieved clinical approval to date [9].

Table 2: Milestones in SARM Development

YearEvent
2008SARMs added to WADA Prohibited List
2011Synthesis and initial characterization of YK-11 [10]
2013First mechanistic studies on YK-11-induced myoblast differentiation [10]
2017Mass spectrometric detection protocol established for doping control [3]

Pharmacological Classification: Dual Role as Partial AR Agonist and Myostatin Inhibitor

YK-11 exhibits a dual pharmacological mechanism distinct from conventional SARMs or anabolic steroids:

Partial Androgen Receptor Agonism

YK-11 binds the AR ligand-binding domain but fails to induce the N/C-terminal interaction required for full transcriptional activation. This partial agonism results in tissue-selective gene regulation. In osteoblasts (MC3T3-E1 cells), YK-11 activates non-genomic signaling via Akt phosphorylation, upregulating osteoprotegerin and osteocalcin to enhance bone mineralization [4]. However, its transcriptional activity is 40-60% lower than DHT in classical androgen-responsive genes (e.g., PSA) [1] [10].

Myostatin Inhibition via Follistatin Induction

YK-11’s most distinctive action is its upregulation of follistatin, a natural myostatin antagonist. In C2C12 myoblasts, YK-11 (500 nM) increases follistatin mRNA by 3.5-fold within 48 hours, suppressing myostatin’s inhibition of muscle growth [10]. This mechanism is AR-dependent, as demonstrated by siRNA knockdown experiments:

  • Blocking AR abolishes YK-11-induced follistatin expression [10].
  • Anti-follistatin antibodies reverse YK-11-mediated myoblast differentiation [10].Consequently, YK-11 enhances myogenic regulatory factors (MyoD, Myf5, myogenin) more potently than DHT, accelerating skeletal muscle hypertrophy and hyperplasia [2] [10].

Table 3: Dual Mechanisms of YK-11

MechanismBiological OutcomeKey Evidence
Partial AR agonismBone mineralization; Akt phosphorylation2.5-fold increase in osteocalcin in MC3T3-E1 cells [4]
Follistatin upregulationMyostatin inhibition; muscle hyperplasia/hypertrophy3.5-fold increase in follistatin mRNA in C2C12 cells [10]
Myogenic factor inductionEnhanced MyoD, Myf5, myogenin expression200% higher MyoD vs. DHT in myoblasts [10]

This dual functionality blurs traditional classification boundaries. While structurally a steroidal agonist, its gene-selective AR modulation and myostatin-inhibiting effects justify the "hybrid SARM" designation [2] [5]. The interplay between AR activation and follistatin induction positions YK-11 uniquely for pathologies involving muscle atrophy (e.g., sepsis-induced wasting), where it suppresses pro-inflammatory cytokines via TLR4/NF-κB/TGF-β pathways [8].

Properties

CAS Number

1370003-76-1

Product Name

YK-11

IUPAC Name

methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C25H34O6/c1-23-11-9-18-17-8-6-16(26)13-15(17)5-7-19(18)20(23)10-12-25(23)21(14-22(27)28-3)30-24(2,29-4)31-25/h13-14,17-20H,5-12H2,1-4H3/b21-14+/t17-,18+,19+,20-,23-,24?,25+/m0/s1

InChI Key

KCQHQCDHFVGNMK-PQUNLUOYSA-N

SMILES

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35

Solubility

Soluble in DMSO

Synonyms

YK-11; YK 11; YK11.

Canonical SMILES

CC12CCC3C(C1CCC24C(=CC(=O)OC)OC(O4)(C)OC)CCC5=CC(=O)CCC35

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24/C(=C\C(=O)OC)/OC(O4)(C)OC)CCC5=CC(=O)CC[C@H]35

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.